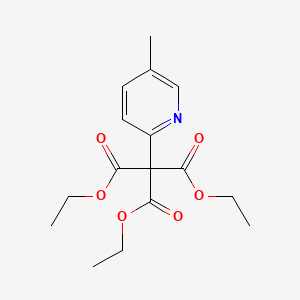
N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as MEOP or N-phenyl-3-(2-oxopiperidin-1-yl)-N-(2-methoxyethyl)oxalamide, is a novel compound that has been gaining attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Pharmacological Research and Drug Discovery
Drug Development for Neurodegenerative Diseases
Research into compounds like N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide often involves exploring their potential therapeutic benefits for treating diseases such as Alzheimer's and Parkinson's. Melatonin and its analogues, for example, have been studied for their neuroprotective properties, indicating a broad interest in compounds that can interact with neural pathways or receptors (Elisi et al., 2022).
Antioxidant Properties
Many compounds are researched for their antioxidant capacities, which could mitigate oxidative stress—a condition linked with numerous diseases, including neurodegenerative disorders. The review of melatonin's role as an antioxidant in horticultural crops against environmental stresses is an example of such research directions, suggesting parallels in searching for compounds with antioxidant properties for human health (Bose & Howlader, 2020).
Methodological Approaches in Compound Studies
In Silico Drug Discovery
The use of computational tools to discover and design new drugs is a crucial aspect of modern pharmacology. In silico approaches can help identify potential therapeutic targets and screen for drug-like properties in compounds, such as binding affinities and pharmacokinetics, before any in vitro or in vivo studies are conducted (Elisi et al., 2022).
Analysis of Pharmacological Properties
Understanding the pharmacodynamic and pharmacokinetic properties of compounds is fundamental in drug development. This includes investigating how compounds interact with biological targets, their metabolism, distribution, and excretion. The study of curcumin analogues, derivatives, and hybrids in the context of Alzheimer's disease provides insight into how modifications of a compound's structure can influence its therapeutic potential and pharmacological properties (Chainoglou & Hadjipavlou-Litina, 2020).
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-10-8-17-15(21)16(22)18-12-5-4-6-13(11-12)19-9-3-2-7-14(19)20/h4-6,11H,2-3,7-10H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJAMNDLMCHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2446615.png)









![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)
